molecular formula C3H7ClN2O B3025601 2-Amino-2-oxazoline Hydrochloride CAS No. 375855-07-5

2-Amino-2-oxazoline Hydrochloride

Cat. No.: B3025601
CAS No.: 375855-07-5
M. Wt: 122.55 g/mol
InChI Key: HBPBXZZTIWDNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Oxazoline (B21484) Ring System in Heterocyclic Chemistry

The oxazoline ring is a five-membered heterocyclic compound containing both oxygen and nitrogen atoms. wikipedia.orgwikipedia.org This structural motif is a cornerstone in heterocyclic chemistry, valued for its relative stability and the diverse reactivity it offers. numberanalytics.comwikiwand.com The oxazoline ring is thermally stable and shows resistance to various reaction conditions, including nucleophiles, bases, radicals, and weak acids. wikiwand.com This stability makes it a reliable component in the construction of more complex molecular architectures. numberanalytics.com

Oxazoline-containing molecules have found applications as ligands in asymmetric catalysis, as protecting groups for carboxylic acids, and as monomers for the synthesis of polymers. wikipedia.orgwikiwand.com Chiral 2-oxazoline ligands, in particular, are widely used in asymmetric catalysis due to their straightforward synthesis and effectiveness in a multitude of catalytic transformations. wikiwand.com

Role of 2-Amino-2-oxazoline Hydrochloride as a Versatile Chemical Synthon

This compound serves as a highly versatile building block, or synthon, in organic synthesis. chemimpex.com Its utility stems from the presence of multiple reactive sites, which allow for a variety of chemical transformations, including cyclization and condensation reactions. chemimpex.comchemimpex.com This adaptability enables the efficient construction of complex molecular structures, a critical aspect of medicinal chemistry and drug discovery. chemimpex.com

The compound is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. chemimpex.comchemimpex.com It is particularly valuable in the development of novel drugs, including those targeting neurological disorders. chemimpex.com Furthermore, its ability to participate in diverse chemical reactions makes it an important reagent in organic synthesis. lookchem.com

Historical Development and Early Syntheses of 2-Amino-2-oxazoline

The parent 2-amino-2-oxazoline structure has been known since at least 1889. mdma.ch Early methods for the preparation of 2-amino-2-oxazolines often involved the reaction of appropriate 1,2-amino alcohols with cyanogen (B1215507) bromide. mdma.ch In many instances, the intermediate hydroxy cyanamides would spontaneously cyclize and could not be isolated. mdma.ch While the synthesis of various substituted 2-amino-2-oxazolines has been explored, the parent compound and its hydrochloride salt continue to be of significant interest for their broad applicability.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder. chemimpex.comchemimpex.com It is soluble in water, which makes it a convenient reagent in various reaction setups. chemimpex.comchemimpex.com

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C₃H₆N₂O·HCl chemimpex.comnih.gov
Molecular Weight 122.55 g/mol chemimpex.comnih.gov
Melting Point 107 - 114 °C chemimpex.comchemimpex.com
Appearance White to almost white crystalline powder chemimpex.comchemimpex.com
Purity ≥ 98% chemimpex.comchemimpex.com

| CAS Number | 375855-07-5 | chemimpex.comnih.gov |

Applications in Chemical Synthesis

The utility of this compound extends across several domains of chemical synthesis.

Synthesis of Nitrogen-Containing Heterocycles

The compound is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems. For instance, it can be used to prepare 2,3,5,6-tetrahydro- and 2,3-dihydro-7H-oxazolo[3,2-a]pyrimidin-7-ones through cycloaddition reactions with unsaturated carboxylic esters. nih.gov

Role in Medicinal Chemistry

In the pharmaceutical arena, this compound is a key intermediate. chemimpex.comlookchem.com It is utilized in the synthesis of compounds with potential therapeutic applications, such as WDR5 inhibitors and modulators, which are being investigated for their role in cancer therapy. google.com Additionally, derivatives of 2-amino-2-oxazolines have been explored as potent anorectic agents and as subtype-selective alpha(2) adrenoceptor agonists. mdma.chnih.gov

Applications in Materials Science

The compound also finds application in materials science, particularly in polymer chemistry. chemimpex.com It is used in the creation of specialty polymers, where it can improve properties like thermal stability and mechanical strength. chemimpex.com These enhanced polymers are valuable in applications such as coatings and adhesives. chemimpex.comchemimpex.com The cationic ring-opening polymerization of protected 2-amino-2-oxazoline derivatives can lead to the formation of poly(urea)s and copolymers with poly(2-oxazoline)s, which have potential biomedical applications. db-thueringen.deresearchgate.net

Use in Catalysis

While the direct use of this compound in catalysis is less documented, the broader class of oxazolines is crucial in the development of ligands for asymmetric catalysis. wikipedia.orgwikiwand.com The ease of introducing chirality and the stability of the oxazoline ring make these compounds, and by extension their precursors like this compound, valuable in the design of new catalytic systems. wikiwand.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dihydro-1,3-oxazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H2,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPBXZZTIWDNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50614393
Record name 4,5-Dihydro-1,3-oxazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24665-92-7, 375855-07-5
Record name 4,5-Dihydro-1,3-oxazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-2-oxazoline Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 2 Amino 2 Oxazoline Hydrochloride and Its Derivatives

Strategies for 2-Amino-2-oxazoline Core Formation

The formation of the 2-amino-2-oxazoline ring system can be achieved through various synthetic routes, each with its own advantages and substrate scope. These methods primarily involve the cyclization of bifunctional precursors, where the amino and hydroxyl groups of an amino alcohol react with a suitable electrophile to form the heterocyclic ring.

Cyclization of Aminoalcohols with Appropriate Precursors

One of the most direct and widely employed methods for the synthesis of 2-amino-2-oxazolines is the reaction of 1,2-amino alcohols with cyanogen (B1215507) bromide. This method is particularly convenient as the intermediate hydroxy-cyanamides are reported to undergo spontaneous cyclization and are typically not isolated. mdma.ch The reaction proceeds by the nucleophilic attack of the amino group of the amino alcohol on cyanogen bromide, followed by an intramolecular cyclization where the hydroxyl group attacks the nitrile carbon, leading to the formation of the 2-amino-2-oxazoline ring. The resulting product is often isolated as its hydrobromide salt, which can be converted to the hydrochloride salt if desired.

The versatility of this method is demonstrated by its application to a range of amino alcohols, allowing for the introduction of various substituents on the oxazoline (B21484) ring. For instance, the reaction of isatoic anhydride (B1165640) with amino alcohols in the presence of a Lewis acid catalyst like zinc chloride has been utilized to produce 2-(aminophenyl)-2-oxazolines. researchgate.net This approach highlights the utility of readily available starting materials for accessing functionalized 2-amino-2-oxazoline derivatives.

Other precursors that can be employed for the synthesis of the 2-oxazoline ring, and by extension could be adapted for 2-amino-2-oxazolines, include nitriles, thioamides, carboxylic acids, and imino ethers. organic-chemistry.orgmdpi.com For example, the reaction of amino alcohols with nitriles, often catalyzed by Lewis acids, provides a direct route to 2-substituted oxazolines. organic-chemistry.org Similarly, the cyclization of N-(2-hydroxyethyl)amides, which can be derived from the corresponding carboxylic acids and amino alcohols, is a common strategy. mdpi.com Thioamides have also been used as precursors, undergoing cyclodehydrosulfurization to yield the oxazoline ring. organic-chemistry.org

Table 1: Examples of Precursors for 2-Oxazoline Synthesis

Precursor ClassGeneral ReactionNotes
Cyanogen HalidesReaction with amino alcohols leads directly to 2-amino-2-oxazolines.Intermediate hydroxy-cyanamides often cyclize spontaneously. mdma.ch
Isatoic AnhydrideReacts with amino alcohols to form 2-(aminophenyl)-2-oxazolines.Often catalyzed by Lewis acids like ZnCl2. researchgate.net
NitrilesCondensation with amino alcohols.Can be performed with or without metal catalysts. organic-chemistry.org
ThioamidesTransamidation with amino alcohols followed by cyclodehydrosulfurization.A mild and efficient method. organic-chemistry.org
Carboxylic AcidsFormation of N-(2-hydroxyethyl)amides followed by dehydrative cyclization.A widely used and robust method. mdpi.com
Imino EthersCan be cyclized to form the oxazoline ring.

Oxidative Cyclization Protocols

Oxidative cyclization offers an alternative approach to the formation of the 2-oxazoline ring, often starting from more readily available precursors like aldehydes. A notable example is the one-pot synthesis of 2-substituted-2-oxazolines from the condensation of an aldehyde with an amino alcohol to form an oxazolidine (B1195125) intermediate, which is then oxidized. organic-chemistry.org Common oxidizing agents for this transformation include N-bromosuccinimide (NBS) or iodine. organic-chemistry.orgwikipedia.org This methodology is characterized by its mild reaction conditions, broad substrate scope, and high yields. organic-chemistry.org

While this method is well-established for the synthesis of 2-aryl and 2-alkyl-2-oxazolines, its direct application to the synthesis of 2-amino-2-oxazolines would require the use of a precursor that can generate the exocyclic amino group. A plausible, though not explicitly reported, adaptation could involve the use of a protected form of cyanamide (B42294) or a related species in place of the aldehyde. This would, in theory, lead to a 2-amino-2-oxazoline after the oxidative cyclization step. The development of such a protocol would represent a valuable addition to the synthetic chemist's toolbox for accessing this important class of compounds.

Catalytic Ring-Opening of Heterocyclic Precursors

A more recent and innovative strategy for the synthesis of 2-oxazolines involves the catalytic ring-opening of strained heterocyclic precursors, such as oxetanes. researchgate.netrsc.org This method complements traditional cyclization approaches and provides access to oxazolines that are decorated with a hydroxymethyl group at the 4-position, a common feature in many natural products. researchgate.netrsc.org

The reaction typically involves the intramolecular cyclization of 3-amido oxetanes, which can be prepared by the acylation of commercially available 3-amino oxetane (B1205548). researchgate.netrsc.org In the presence of a Lewis acid catalyst, such as indium(III) triflate (In(OTf)3), these substrates undergo smooth ring-opening of the oxetane followed by cyclization to form the corresponding 2-oxazoline. rsc.org To apply this methodology to the synthesis of 2-amino-2-oxazoline, one would need to start with an N-cyano-3-aminooxetane or a similar precursor that can provide the exocyclic amino functionality upon cyclization. This approach, if successful, would offer a novel and efficient entry to 4-substituted-2-amino-2-oxazolines.

Multi-Component Reactions

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. An efficient three-component coupling of aryl halides, amino alcohols, and tert-butyl isocyanide under palladium catalysis has been reported for the synthesis of a range of oxazolines. organic-chemistry.org This reaction proceeds with excellent yields and offers a high degree of molecular diversity.

The direct synthesis of 2-amino-2-oxazoline hydrochloride via a multi-component reaction has not been explicitly described. However, the principles of MCRs suggest that a carefully designed reaction could potentially lead to the desired product. For instance, a reaction involving an amino alcohol, a source of the C2-amino group (such as a protected cyanamide or a related synthon), and a third component could, in principle, be developed. The discovery of such a reaction would be a significant advancement in the field, providing a highly convergent and atom-economical route to this important heterocyclic system.

Stereoselective Synthesis of Chiral 2-Amino-2-oxazoline Derivatives

The development of stereoselective methods for the synthesis of chiral 2-amino-2-oxazolines is of paramount importance, as the biological activity of many compounds is dependent on their stereochemistry. The most common and effective approach to achieve this is through the use of chiral starting materials, particularly chiral amino alcohols.

Enantioselective Approaches Utilizing Chiral Aminoalcohols

Chiral 2-oxazolines are valuable building blocks and are frequently used as ligands in asymmetric catalysis. researchgate.netmdpi.com Their synthesis is most commonly achieved through the reaction of an enantiomerically pure amino alcohol with a suitable precursor. wikipedia.orgmdpi.com This strategy is highly effective because a wide variety of chiral amino alcohols are readily available from the chiral pool, particularly from the reduction of natural and unnatural amino acids. wikipedia.org

The stereochemical integrity of the chiral center in the amino alcohol is typically retained during the cyclization process, allowing for the predictable synthesis of enantioenriched 2-oxazolines. organic-chemistry.org This principle has been successfully applied to the synthesis of chiral 2-(aminophenyl)-2-oxazolines by reacting isatoic anhydride with chiral amino alcohols such as (S)-phenylglycinol. researchgate.net The resulting chiral oxazolines can serve as valuable intermediates for the synthesis of more complex chiral molecules. nih.gov

The use of chiral amino alcohols in the synthetic strategies described in section 2.1 provides a reliable and straightforward pathway to enantiomerically enriched 2-amino-2-oxazoline derivatives. The choice of the specific chiral amino alcohol allows for the introduction of desired stereochemistry and substituents at the 4- and/or 5-positions of the oxazoline ring, providing access to a diverse range of chiral building blocks for drug discovery and development.

Table 2: Chiral Amino Alcohols for Enantioselective Synthesis

Chiral Amino AlcoholResulting Chiral Oxazoline FeatureReference Example
(S)-PhenylglycinolChiral center at the 4-position with a phenyl substituent.Synthesis of chiral 2-(aminophenyl)-2-oxazolines. researchgate.net
(S)-AlaninolChiral center at the 4-position with a methyl substituent.General principle of using chiral amino alcohols. wikipedia.org
(S)-ValinolChiral center at the 4-position with an isopropyl substituent.General principle of using chiral amino alcohols. wikipedia.org
(1S,2R)-cis-1-Amino-2-indanolFused ring system with defined stereochemistry.Synthesis of chiral 2-(aminophenyl)-2-oxazolines. researchgate.net

Diastereoselective Syntheses and Chromatographic Separation Techniques

The synthesis of specific diastereomers of 2-amino-2-oxazoline derivatives is crucial for their application in fields like asymmetric catalysis. Diastereoselectivity is often achieved by using chiral starting materials or auxiliaries that guide the stereochemical outcome of the reaction.

A notable method involves the solid-phase synthesis of 2-aminoalkyl-3-sulfonyl-1,3-oxazolidines, which are closely related structural analogs. In this approach, solid-support-bound amino alcohols are oxidized to their corresponding aldehydes. These aldehydes are then reacted with optically pure 1,2-amino alcohols to form diastereomerically pure 2,4-cis-2-aminoalkyl-3-sulfonyl-1,3-oxazolidines with a diastereomeric ratio greater than 10:1. nih.gov The specific configuration of the products can be confirmed using techniques like the nuclear Overhauser effect (NOE). nih.gov

Once a mixture of diastereomers is synthesized, their separation is paramount. Chromatographic techniques are the most common and effective methods for this purpose.

Gas Chromatography (GC): Packed column gas chromatography has been successfully employed to resolve amino acid diastereomers, which are common precursors to chiral 2-amino-2-oxazolines. nih.gov Similarly, GC can be used to separate oxazolin-5-one derivatives of amino acids. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating diastereomers. Since diastereomers have different physical properties, they can often be separated on standard stationary phases (like silica (B1680970) or C18). stackexchange.com For challenging separations, developing an isocratic method, where the mobile phase composition remains constant, can improve resolution between closely eluting peaks. stackexchange.com

For large-scale separations where chromatography may be impractical, crystallization can be an effective alternative. The formation of salts with a chiral acid, such as camphorsulfonic acid or tartaric acid, creates diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. stackexchange.com

Table 1: Techniques for Separation of Diastereomers

Technique Principle Application Example Reference
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase. Resolution of amino acid diastereomers and their oxazolin-5-one derivatives. nih.gov, nih.gov
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase. Separation of various diastereomeric compounds using standard or reverse-phase columns. stackexchange.com
Crystallization Separation based on differences in solubility of diastereomeric salts. Formation of salts with chiral acids (e.g., camphorsulfonic acid) to separate amine diastereomers. stackexchange.com

Solid-Phase Synthesis of 2-Oxazoline Scaffolds from Amino Acid Precursors

Solid-phase synthesis offers a powerful and efficient platform for constructing libraries of 2-oxazoline derivatives, particularly those derived from peptides. This methodology allows for easy purification and automation. A versatile, mild, and high-yielding two-step protocol has been developed using amino acids as the foundational building blocks. acs.orgacs.org

The process typically begins with a serine-containing peptide anchored to a solid support, such as PEGA resin. acs.org

Iodination: The hydroxyl group of the serine residue is converted into a better leaving group through iodination.

Cyclization: An intramolecular nucleophilic attack by the carbonyl oxygen of the adjacent amino acid residue displaces the iodide, leading to the formation of the 2-oxazoline ring. This cyclization proceeds efficiently in a solvent like Dimethylformamide (DMF) to yield the peptido-2-oxazoline with high purity. acs.org

The progress of the reaction, from the initial peptide to the iodinated intermediate and the final oxazoline product, can be monitored using analytical techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). acs.org The final products are typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) after cleavage from the resin. acs.org This solid-phase approach is not only efficient for creating the oxazoline core but also allows for further modification, such as the synthesis of phosphine-oxazoline ligands for use in asymmetric catalysis. acs.orgacs.org An efficient solid-phase method for synthesizing 2-aminobenzo[d]oxazole derivatives has also been developed, involving the cyclization of a resin-bound 2-hydroxyphenylthiourea. researchgate.net

Catalytic Systems in 2-Amino-2-oxazoline Synthesis

Catalysis is at the heart of modern organic synthesis, providing milder, more efficient, and selective routes to complex molecules. The synthesis of 2-amino-2-oxazolines and their derivatives has benefited immensely from the development of various catalytic systems.

Lewis Acid Catalysis (e.g., ZnCl₂, In(OTf)₃)

Lewis acids activate substrates by accepting an electron pair, facilitating key bond-forming reactions. wikipedia.org Several Lewis acids have proven effective in synthesizing 2-oxazoline rings.

Zinc Chloride (ZnCl₂): Anhydrous ZnCl₂ is a particularly effective catalyst for the one-step synthesis of 2-(aminophenyl)-2-oxazolines. The reaction involves treating isatoic anhydride with an appropriate amino alcohol at reflux temperature in a high-boiling aromatic solvent like chlorobenzene. researchgate.net ZnCl₂ has also been used in conjunction with p-Toluenesulfonic acid (PTSA) to catalyze the synthesis of 1,2,4-oxadiazoles, showcasing its utility in forming related heterocyclic structures. organic-chemistry.orgnih.gov

Indium(III) Triflate (In(OTf)₃) and other Metal Triflates: Metal triflates are powerful Lewis acids used in a variety of organic transformations. While In(OTf)₃ is a known catalyst for many reactions, related triflates like Copper(II) triflate (Cu(OTf)₂) have been shown to be highly efficient for synthesizing 2-oxazolines. For instance, Cu(OTf)₂ was found to be the most effective catalyst for the stereospecific isomerization of 3-amido-2-phenyl azetidines into chiral 2-oxazolines, achieving yields up to 93%. nih.gov Scandium(III) triflate (Sc(OTf)₃) has also been used with PyBOX ligands in asymmetric conjugate additions to form chiral amines. nih.gov

Table 2: Examples of Lewis Acid Catalysis in Oxazoline Synthesis

Catalyst Reaction Type Substrates Yield Reference
ZnCl₂ Condensation/Cyclization Isatoic anhydride, amino alcohols 22-85% researchgate.net
Cu(OTf)₂ Isomerization 3-Amido-2-phenyl azetidines up to 93% nih.gov
PTSA-ZnCl₂ Cyclocondensation Amidoximes, organic nitriles up to 94% organic-chemistry.org

Transition Metal-Mediated Syntheses (e.g., Palladium, Copper-NHC)

Transition metals offer unique catalytic cycles involving oxidative addition, reductive elimination, and migratory insertion, enabling the formation of C-N and C-O bonds required for the oxazoline ring.

Palladium (Pd): Palladium catalysis is a versatile tool for oxazoline synthesis. One efficient method involves a three-component coupling of aryl halides, amino alcohols, and tert-butyl isocyanide to produce a range of oxazolines in excellent yields. organic-chemistry.org Palladium complexes with bis(oxazoline) (BOX) ligands are widely used in asymmetric catalysis. nih.govacs.orgacs.org Furthermore, palladium acetate (B1210297) can catalyze the sequential C-N and C-O bond formation from simple amides and ketones to form oxazole (B20620) derivatives. organic-chemistry.org

Copper-N-Heterocyclic Carbene (Cu-NHC): Copper complexes featuring N-heterocyclic carbene (NHC) ligands have emerged as powerful catalysts. These systems can mediate the reaction of nitriles with aminoalcohols to afford 2-substituted oxazolines under significantly milder conditions than previously reported methods. organic-chemistry.org This approach avoids wasteful reagents and offers a more sustainable synthetic route. organic-chemistry.org Copper salts like Cu(OAc)₂ have also been used to catalyze the C-N coupling of 2-aminobenzothiazoles with boronic acids. nih.gov

Organocatalytic Methodologies

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, represents a major pillar of modern synthesis, often providing excellent stereocontrol.

A recently developed organocatalytic asymmetric approach to oxazoline derivatives proceeds through a Mannich/annulation cascade reaction between N-acylimines and 3-chlorooxindoles. ccspublishing.org.cnccspublishing.org.cn This strategy provides access to highly enantioenriched oxazolines, including precursors to valuable chiral ligands, in high yields and with excellent enantio- and diastereoselectivity. ccspublishing.org.cn

Another organocatalytic system employs a 1,3,5,2,4,6-triazatriphosphorine (TAP)-derived catalyst. At low loadings, this metal-free catalyst promotes a biomimetic cyclization of N-(2-hydroxyethyl)amides to the corresponding 2-oxazolines in very good yields. organic-chemistry.org Amino-oxazoline derivatives themselves have also been developed as organic catalysts for processes like the ring-opening polymerization of lactide. nih.gov

Mechanistic Investigations and Reactivity of 2 Amino 2 Oxazoline Hydrochloride

Prototropic Tautomerism and Isomeric Equilibria in 2-Amino-2-oxazolines (e.g., amino vs. imino species)

Prototropic tautomerism is a fundamental characteristic of 2-amino-2-oxazolines, leading to a dynamic equilibrium between two primary forms: the amino and imino species. This equilibrium is crucial as it influences the molecule's electronic properties, reactivity, and potential biological activity.

Theoretical and Experimental Evidence for Tautomeric Forms

Theoretical and experimental studies have consistently shown that 2-amino-2-oxazolines exist as a mixture of the amino and imino tautomers. The amino form, with an exocyclic amino group, is generally considered the more stable tautomer. Computational studies, including ab initio and density functional theory (DFT) calculations, have predicted the amino tautomer to be energetically more favorable in the gas phase.

Experimental evidence from spectroscopic analyses, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, supports these theoretical findings. For instance, the IR spectra of 2-amino-4-methyl-5-phenyl-2-oxazolines show N-H stretching bands characteristic of a primary amino group. Furthermore, partial deuteration studies have confirmed the presence of an amino group by the appearance of a new N-D stretching band and a decrease in the intensity of the NH2 deformation band. NMR spectroscopy also provides strong evidence for the predominance of the amino tautomer, with the chemical shifts of the ring protons and the integrated intensity of the NH protons being consistent with this form.

However, the imino tautomer, a 2-iminooxazolidine, can be stabilized and even become the predominant form under certain conditions, such as upon coordination to a metal ion. For example, in a tripodal ligand containing 2-amino-2-oxazoline moieties, the coordination to a zinc(II) ion locks the ligand in its imino form. This is evidenced by X-ray crystallographic data showing a significant shortening of the exocyclic C-N bond and a corresponding lengthening of the endocyclic C-N bond, which is characteristic of the imino tautomer.

Influence of Solvation Effects on Tautomeric Preference

The tautomeric equilibrium of 2-amino-2-oxazolines is significantly influenced by the surrounding solvent environment. The polarity of the solvent can alter the relative stability of the tautomers by differential solvation of the amino and imino forms. Generally, an increase in solvent polarity is expected to favor the more polar tautomer.

While the amino tautomer is typically more stable in the gas phase and nonpolar solvents, polar solvents can stabilize the imino form through hydrogen bonding and dipole-dipole interactions. This is because the imino tautomer often possesses a larger dipole moment. The ability of a solvent to act as a hydrogen bond donor or acceptor can also play a critical role in shifting the equilibrium. For instance, in protic solvents, the solvent molecules can form hydrogen bonds with both the amino and imino groups, but the strength and nature of these interactions will differ, thereby influencing the tautomeric preference.

Computational studies using polarizable continuum models (PCM) have been employed to quantify the effect of solvation on the tautomeric equilibrium. These studies generally show that as the dielectric constant of the solvent increases, the energy difference between the amino and imino tautomers decreases, indicating a shift in the equilibrium towards the imino form. However, the amino tautomer often remains the major species in solution for simple 2-amino-2-oxazolines.

Nucleophilic and Electrophilic Activation of the 2-Amino-2-oxazoline Ring

The 2-amino-2-oxazoline ring possesses both nucleophilic and electrophilic character, allowing for a diverse range of chemical transformations. The presence of the hydrochloride salt in 2-amino-2-oxazoline hydrochloride further modulates this reactivity.

The exocyclic amino group and the endocyclic nitrogen atom are potential nucleophilic centers. The lone pair of electrons on these nitrogen atoms can attack electrophiles. Protonation of the ring nitrogen in the hydrochloride salt reduces its nucleophilicity but can activate the C2 carbon atom towards nucleophilic attack.

Conversely, the C2 carbon of the oxazoline (B21484) ring is an electrophilic center, particularly when the ring nitrogen is protonated or coordinated to a Lewis acid. This electrophilicity is central to many of the ring-opening reactions of 2-oxazolines. The double bond within the ring can also exhibit nucleophilic character and undergo electrophilic addition reactions.

Regioselectivity and Stereochemical Control in Chemical Transformations

The presence of multiple reactive sites in the 2-amino-2-oxazoline ring raises the question of regioselectivity in its chemical transformations. For instance, in reactions with electrophiles, attack can occur at either the exocyclic amino nitrogen or the endocyclic ring nitrogen. The outcome is often dependent on the nature of the electrophile, the reaction conditions, and the specific substitution pattern on the oxazoline ring.

Stereochemical control is a critical aspect of 2-amino-2-oxazoline chemistry, particularly when chiral centers are present on the ring. The synthesis of enantiomerically pure 2-oxazolines is often achieved through the use of chiral amino alcohols as starting materials. The stereochemistry of these starting materials can direct the stereochemical outcome of subsequent reactions. For example, in the synthesis of 2-oxazolines from 3-amido-2-phenyl azetidines, the isomerization proceeds in a highly regio- and stereoselective manner.

Ring-Opening and Ring-Expansion Reaction Pathways

Ring-opening reactions are a prominent feature of 2-amino-2-oxazoline chemistry. The oxazoline ring can be cleaved under both acidic and basic conditions. Acid-catalyzed hydrolysis, for instance, leads to the formation of β-amino alcohols and their corresponding amides. The protonation of the endocyclic nitrogen facilitates the nucleophilic attack of water on the C2 carbon.

Cationic ring-opening polymerization (CROP) of 2-oxazolines is a well-established method for the synthesis of poly(N-acylethylenimine)s. This process is typically initiated by an electrophilic species that attacks the ring nitrogen, generating a cyclic oxazolinium cation which then propagates by nucleophilic attack of another monomer molecule.

Ring-expansion reactions of 2-oxazolines are less common but can be achieved under specific conditions. For instance, intramolecular cyclization of appropriately substituted 2-amino-2-oxazoline derivatives can lead to the formation of bicyclic systems containing larger rings. The reaction of 5-substituted 2-amino-2-oxazolines with unsaturated carboxylic esters, for example, yields oxazolo[3,2-a]pyrimidin-7-ones, which represents a formal ring expansion through the incorporation of the ester moiety.

Intramolecular Rearrangements and Transpositions in 2-Amino-2-oxazoline Chemistry

The 2-amino-2-oxazoline scaffold can undergo various intramolecular rearrangements, leading to the formation of new heterocyclic systems. These rearrangements are often driven by the thermodynamic stability of the resulting products.

One potential rearrangement is the Dimroth rearrangement , which is common in many nitrogen-containing heterocycles. This rearrangement involves the transposition of endocyclic and exocyclic heteroatoms. In the context of 2-amino-2-oxazolines, a Dimroth-type rearrangement could potentially lead to the formation of an isomeric oxazolidine (B1195125) derivative. This process would likely proceed through a ring-opened intermediate.

Another relevant transformation is the aza-Wittig reaction . Iminophosphoranes, which can be generated from the amino group of 2-amino-2-oxazoline, can react intramolecularly with a suitably positioned carbonyl group to form a new heterocyclic ring. This type of reaction provides a powerful tool for the synthesis of fused bicyclic systems.

Furthermore, intramolecular cycloaddition reactions of substituted 2-amino-2-oxazolines can lead to the formation of complex polycyclic structures. For example, the reaction of 5-substituted 2-amino-2-oxazolines with unsaturated carboxylic esters to form oxazolo[3,2-a]pyrimidin-7-ones can be considered an intramolecular Michael addition followed by cyclization.

Derivatization and Structural Modification Strategies for 2 Amino 2 Oxazoline Hydrochloride

Functionalization at the Amino Moiety (e.g., with isocyanates, arylisothiocyanates)

The exocyclic amino group of 2-amino-2-oxazoline is a key site for functionalization. Its reaction with electrophilic reagents such as isocyanates and arylisothiocyanates provides a direct route to synthesize urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.netcdnsciencepub.com These reactions are significant for creating molecules with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

The reaction of 5-substituted-2-amino-2-oxazolines with aryl or alkyl isocyanates, typically conducted at low temperatures (e.g., 0°C) in a solvent like ethanol, yields 5-substituted-3-arylcarbamoyl-2-iminooxazolidines or the corresponding 3-alkylcarbamoyl derivatives. cdnsciencepub.com Similarly, reactions with arylisothiocyanates produce 3-arylthiocarbamoyl-2-iminooxazolidines. cdnsciencepub.com The reaction conditions, such as temperature and solvent, are controlled to favor the formation of these 3-monosubstituted-2-iminooxazolidines and minimize potential side reactions or rearrangements. researchgate.netcdnsciencepub.com It has been observed that the nature of the substituent at the C-5 position of the oxazoline (B21484) ring does not significantly influence the course of the reaction. cdnsciencepub.com The reaction between a di-isocyanate and a compound with two or more amine groups can lead to the formation of long polymer chains known as polyureas. wikipedia.org

Table 1: Reaction of 2-Amino-2-oxazolines with Isocyanates and Isothiocyanates

Reactant 1 Reactant 2 Product Class Reference
2-Amino-2-oxazoline Isocyanate (R-NCO) 3-Carbamoyl-2-iminooxazolidine researchgate.netcdnsciencepub.com

Detailed Research Findings: Research has shown that the reaction between 2-amino-2-oxazolines and electrophiles like isocyanates can yield different products depending on the experimental conditions. researchgate.net For instance, the reaction can lead to 3-monosubstituted or 2,3-disubstituted 2-iminooxazolidines. researchgate.net The structural assignment of these products has been confirmed through techniques like X-ray crystallography. researchgate.netcdnsciencepub.com Computational studies, including molecular and quantum mechanics calculations, have been employed to understand the chemical behavior of these compounds and have revealed the occurrence of an intramolecular transposition during the reaction. researchgate.net

Protection Group Chemistry (e.g., Boc Protection)

In multi-step syntheses involving 2-amino-2-oxazoline, particularly in polymer chemistry, protection of the primary amino group is often a necessary strategy. The presence of a nucleophilic primary amine can interfere with certain polymerization mechanisms, such as cationic ring-opening polymerization (CROP). mdpi.com The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions. masterorganicchemistry.com

The protection of an amino group with Boc anhydride (B1165640) (Boc₂O) is a standard and efficient procedure. quora.com The reaction is typically carried out in the presence of a base, and the conditions can be adapted for various substrates. fishersci.co.uk For primary amines, the reaction with Boc₂O leads to the formation of a Boc-protected amine (a carbamate). organic-chemistry.org This strategy is crucial for preventing the amino group from reacting in subsequent synthetic steps. masterorganicchemistry.com The Boc group is stable to most nucleophiles and bases, allowing for selective reactions at other sites of the molecule. organic-chemistry.org Deprotection is commonly achieved using acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or aqueous hydrochloric acid. masterorganicchemistry.comfishersci.co.uk

Table 2: Boc Protection of Amino Group

Reaction Step Reagents Purpose Reference
Protection Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base (e.g., TEA, DMAP) Formation of N-Boc-protected amine quora.com

Detailed Research Findings: The introduction of a Boc protecting group onto an amine is a high-yield process that can be performed under flexible and mild conditions. fishersci.co.uk Various solvent systems, including water, THF, acetonitrile (B52724), and methanol (B129727), can be employed. fishersci.co.uk For amines with weaker nucleophilicity, such as aromatic amines, a catalyst may be required. The Boc group's utility is highlighted in solid-phase peptide synthesis and in the synthesis of complex molecules where orthogonal protection strategies are needed. organic-chemistry.orgnih.gov The deprotection mechanism involves the protonation of the carbamate (B1207046) followed by the loss of a tert-butyl cation, leading to the formation of a carbamic acid which subsequently decarboxylates to yield the free amine. masterorganicchemistry.com

Side-Chain Diversification for Tailored Chemical Properties

Side-chain diversification is a powerful strategy for tailoring the chemical and physical properties of polymers. In the context of polymers derived from 2-amino-2-oxazoline, the amino group serves as a key functional handle for introducing a wide variety of side chains. However, since the primary amino group of the 2-amino-2-oxazoline monomer can interfere with CROP, a common approach involves the polymerization of a protected monomer, followed by deprotection and subsequent functionalization of the now-polymeric side-chain amine. mdpi.comnih.gov

An alternative and widely used strategy is the copolymerization of different 2-oxazoline monomers. nih.gov For instance, a monomer with a protected amino group can be copolymerized with other 2-substituted-2-oxazoline monomers bearing different functionalities (e.g., alkyl, ester, or alkene groups). researchgate.netnih.gov This approach allows for the creation of copolymers with a predefined ratio of functional groups, enabling fine-tuning of properties such as hydrophilicity, thermal responsiveness, and reactivity. nih.govrsc.org After polymerization, the protecting groups on the amino-functionalized units can be removed, making the amino groups available for further modification.

Table 3: Strategies for Side-Chain Diversification

Strategy Description Key Advantage Reference
Copolymerization Polymerizing a protected amino-oxazoline monomer with other functional 2-oxazoline monomers. Precise control over the density and type of functional side chains in the final polymer. nih.govnih.gov

Detailed Research Findings: The versatility of poly(2-oxazoline)s (POx) stems from the ability to manipulate their side chains. researchgate.net By varying the 2-substituent of the oxazoline monomer, polymers with a wide spectrum of properties, from hydrophilic to hydrophobic, can be synthesized. nih.gov For example, statistical copolymers of 2-methyl-2-oxazoline (B73545) with monomers containing alkene groups have been used as a platform for introducing 1,2-aminothiol moieties via a thiol-ene reaction, which can then be used for conjugating peptides. nih.gov Another approach involves the acylation of linear polyethyleneimine (L-PEI), which can be considered a derivative of fully hydrolyzed poly(2-oxazoline)s, to introduce diverse side chains and create thermoresponsive polymers. rsc.org

Post-Polymerization Modification of Poly(2-oxazoline)s Derived from 2-Amino-2-oxazoline

Post-polymerization modification is a critical technique for synthesizing functional polymers that might be inaccessible through direct polymerization of functional monomers. acs.org For polymers derived from 2-amino-2-oxazoline, this typically involves a multi-step process. Due to the reactivity of the primary amine, the monomer is usually protected before undergoing cationic ring-opening polymerization (CROP). mdpi.comresearchgate.net

The process generally follows these steps:

Protection: The amino group of 2-amino-2-oxazoline is protected, for example, with a Boc group.

Polymerization: The protected monomer is polymerized via CROP to yield a well-defined polymer with protected amino groups in the side chains.

Deprotection: The protecting groups are removed from the polymer to expose the primary amine functionalities along the polymer backbone. researchgate.net

Functionalization: The liberated amino groups are then modified through various chemical reactions, such as acylation or alkylation, to introduce desired functionalities. rsc.org

Another significant post-polymerization modification route is the partial or full hydrolysis of poly(2-alkyl-2-oxazoline)s. rsc.org Full hydrolysis yields linear polyethylenimine (L-PEI), where the secondary amine groups in the backbone can be extensively modified. rsc.org Partial hydrolysis results in copolymers containing both the original N-acyl side chains and secondary amine units in the backbone, offering another platform for functionalization. rsc.org These secondary amines can undergo reactions like reductive amination to attach various moieties. researchgate.net

Table 4: Post-Polymerization Modification Pathways

Pathway Description Resulting Functionality Reference
Side-Chain Modification Deprotection of side-chain amino groups followed by functionalization. Primary amine-functionalized side chains for conjugation. researchgate.net
Backbone Modification (via Hydrolysis) Partial or full hydrolysis of the polyamide backbone to generate secondary amines. Secondary amines in the polymer backbone for further reactions. researchgate.netrsc.org

Detailed Research Findings: The functionalization of POx can be achieved through various pathways, including initiation, termination, use of functional monomers, and post-polymerization modification. researchgate.net The modification of side chains is a particularly powerful approach. For instance, polymers with methyl ester groups in their side chains can be readily transamidated with various amines to introduce acid, alcohol, or other functional groups. researchgate.net A versatile platform has been developed using the CROP of 2-ethylthio-2-oxazoline to produce a polythiocarbamate. acs.org This polymer can be activated by oxidation and subsequently reacted with a wide range of N- and S-nucleophiles under mild conditions, allowing for the synthesis of a diverse library of polyureas and polythiocarbamates. acs.org

Applications of 2 Amino 2 Oxazoline Hydrochloride in Advanced Chemical Sciences

Catalysis and Asymmetric Synthesis

2-Amino-2-oxazoline hydrochloride serves as a crucial precursor for a versatile class of chiral ligands that have significantly impacted the field of asymmetric catalysis. These ligands, derived from chiral β-amino alcohols, are prized for their modular nature, straightforward synthesis, and broad applicability in a multitude of metal-catalyzed enantioselective reactions. acs.orgacs.org The strategic placement of the chiral center alpha to the nitrogen atom within the oxazoline (B21484) ring allows for direct and influential proximity to the metal's active site, thereby effectively controlling the stereochemical outcome of the reaction. nih.gov

Design and Application of Chiral Oxazoline Ligands

The modularity of oxazoline-based ligands has led to the development of a diverse array of structures, including bisoxazolines (BOX), phosphinooxazolines (PHOX), and pyridine-bis(oxazolines) (PyBox), each tailored for specific catalytic applications. acs.orgwikipedia.orgwikipedia.org

Bisoxazolines (BOX) and Pyridine-Bis(oxazolines) (PyBox): These C2-symmetric ligands, featuring two oxazoline rings bridged by a carbon or pyridine (B92270) linker, are workhorses in asymmetric catalysis. wikipedia.org The PyBox scaffold, introduced by Nishiyama in 1989, offers a larger binding site capable of complexing a wide range of metals, including lanthanides, and possesses increased rigidity compared to BOX ligands. strem.comsigmaaldrich.com This structural feature is advantageous in various enantioselective transformations. strem.com Metal complexes of BOX and PyBox ligands, often prepared in situ, are effective catalysts for reactions such as cyclopropanation, Diels-Alder reactions, and hydrosilylation of ketones. acs.orgwikipedia.orgnih.gov The stereochemical outcome is often dictated by the substituent at the 4-position of the oxazoline ring, which effectively blocks one enantiotopic face of the substrate. wikipedia.org

Phosphinooxazolines (PHOX): PHOX ligands are a distinct class of P,N-chelating ligands where a tertiary phosphine (B1218219) group is positioned ortho to an oxazoline ring. wikipedia.org The chirality is conferred by the oxazoline moiety, which plays a singular role in inducing asymmetry during product formation. acs.org The synthesis of PHOX ligands is modular, allowing for systematic tuning of their steric and electronic properties. wikipedia.org Palladium-PHOX complexes have demonstrated high efficiency in Heck reactions and have been shown to be superior to other common ligands in certain intramolecular Heck reactions. wikipedia.org

Table 1: Prominent Chiral Oxazoline Ligands and Their Applications
Ligand TypeAbbreviationKey Structural FeatureTypical Applications
Bis(oxazoline)BOXTwo oxazoline rings with a CH₂ linkerCyclopropanation, Aldol reactions, Mannich reactions
Pyridine-bis(oxazoline)PyBoxTwo oxazoline rings with a pyridine linkerHydrosilylation of ketones, Michael additions, Allylation
PhosphinooxazolinePHOXA phosphine group and an oxazoline ringHeck reaction, Allylic alkylation, Hydrogenation

Role in Enantioselective Transformations

Chiral oxazoline ligands are instrumental in a wide array of enantioselective transformations, with allylic alkylation being a prominent example. In these reactions, the ligand's chiral environment directs the approach of the nucleophile to one of the two enantiotopic faces of the π-allyl intermediate, leading to the preferential formation of one enantiomer. acs.org

For instance, palladium complexes of PHOX ligands have been successfully employed in the enantioselective intermolecular addition of aliphatic amines to acyclic 1,3-dienes, yielding chiral allylic amines with high enantiomeric excess (ee). acs.org Similarly, Pd-catalyzed decarboxylative allylic alkylation of lactams using PHOX-type ligands has proven effective for synthesizing 3,3-disubstituted pyrrolidinones and related structures with high enantioselectivity. nih.gov

The success of these transformations hinges on the ligand's ability to create a well-defined and sterically demanding chiral pocket around the metal center. The substituent on the oxazoline ring plays a crucial role in this regard, with bulkier groups generally leading to higher levels of enantioselectivity. acs.org

Chiral Auxiliaries in the Resolution of Racemic Mixtures

Beyond their role as ligands in catalysis, chiral oxazolines can function as chiral auxiliaries. In this capacity, a chiral oxazoline moiety is covalently attached to a racemic substrate. The resulting diastereomers can then be separated by standard techniques like chromatography or crystallization. Subsequent removal of the chiral auxiliary affords the desired enantiomerically pure compound.

While the primary focus of modern chemistry is on catalytic asymmetric methods, the use of chiral auxiliaries remains a valuable strategy, particularly for the large-scale production of enantiomerically pure compounds. The ready availability of both enantiomers of various amino alcohols makes the synthesis of the requisite chiral oxazoline auxiliaries straightforward. acs.org

Polymer Science and Materials Engineering

This compound is a key monomer in the synthesis of poly(2-oxazoline)s (PAOx), a class of polymers with significant potential in biomedical and materials science applications. researchgate.net These polymers are considered pseudopeptides, and this structural similarity to proteins is believed to be a key factor in their excellent biocompatibility. researchgate.net

2-Amino-2-oxazoline as a Monomer in Cationic Ring-Opening Polymerization (CROP)

Poly(2-oxazoline)s are synthesized via the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers. researchgate.netrsc.org This polymerization process is characterized by a living nature, which allows for precise control over the polymer's molecular weight, architecture (e.g., block, gradient, and star polymers), and end-group functionality. researchgate.netrsc.org

The CROP mechanism proceeds through three main steps: initiation, propagation, and termination. The polymerization is typically initiated by electrophilic species such as alkyl tosylates or triflates. beilstein-journals.org The living character of the polymerization allows for the synthesis of well-defined block copolymers by the sequential addition of different 2-oxazoline monomers. nih.gov A wide variety of nucleophiles can be used to terminate the polymerization, introducing specific functional groups at the polymer chain end. nih.gov

Microwave-assisted polymerization has emerged as a technique to significantly accelerate the CROP of 2-oxazolines, reducing reaction times from hours to minutes. nih.gov

Synthesis and Properties of Poly(2-oxazoline)s and Co-polymers

The versatility of the CROP of 2-oxazolines allows for the synthesis of a wide range of homopolymers and copolymers with tunable properties. researchgate.net By varying the substituent on the 2-position of the oxazoline monomer, the hydrophilicity/hydrophobicity of the resulting polymer can be precisely controlled. researchgate.net For example, poly(2-methyl-2-oxazoline) and poly(2-ethyl-2-oxazoline) are hydrophilic, while polymers with longer alkyl side chains are more hydrophobic. acs.org

This ability to tailor the polymer's properties has led to the development of amphiphilic block copolymers that can self-assemble into micelles in aqueous solutions. nih.gov These nanostructures have potential applications in drug delivery systems. nih.gov Furthermore, the thermal properties of PAOx, such as their glass transition temperature, can be modulated by the choice of the monomer's side chain. researchgate.net

The synthesis of block copolymers combining PAOx with other polymers, such as poly(arylene ether sulfone), has been explored to create materials for applications like water purification membranes and gas separation. vt.edu

Table 2: Properties of Selected Poly(2-oxazoline) Homopolymers
MonomerPolymer AbbreviationKey Properties
2-Methyl-2-oxazoline (B73545)PMeOxHydrophilic, Biocompatible
2-Ethyl-2-oxazoline (B78409)PEtOxHydrophilic, Biocompatible, Thermoresponsive
2-n-Propyl-2-oxazolinePnPrOxThermoresponsive
2-Phenyl-2-oxazolinePPhOxHydrophobic

Advanced Polymeric Materials for Diverse Applications (e.g., coatings, adhesives, hydrogels)

This compound serves as a crucial building block in the synthesis of advanced polymeric materials with a wide array of applications. Its ability to participate in polymerization reactions allows for the creation of specialty polymers with enhanced properties. chemimpex.com These polymers are particularly valuable in industries that require high-performance materials like coatings and adhesives. chemimpex.com The incorporation of this compound can improve characteristics such as thermal stability and mechanical strength in the final polymer products. chemimpex.com

One of the significant areas of application for polymers derived from 2-amino-2-oxazoline is in the biomedical field, particularly in the formation of hydrogels. Poly(2-oxazoline) (POx) hydrogels are gaining attention as promising materials for three-dimensional (3D) cell culture. nih.gov These synthetic hydrogels can be engineered to have specific properties that mimic the natural cellular environment, offering a more physiologically relevant setting for cell growth and interaction compared to traditional 2D culture methods. nih.gov The "stealth" properties of POx, similar to polyethylene (B3416737) glycol (PEG), arise from the efficient hydration of the polymer chains, which prevents non-specific protein interactions and subsequent cell adhesion. nih.gov This bio-stealth behavior is critical for creating a neutral background in applications like DNA chips and carbohydrate microarrays, where minimizing non-specific binding is essential. nih.gov

The versatility of POx hydrogels allows for their functionalization with specific cell adhesion motifs, such as the RGD peptide sequence, to control cell attachment. nih.gov This tailored approach enables the study of cell behavior, including cell invasion, in a 3D context. nih.gov For instance, cancer researchers utilize these hydrogels to create multicellular spheroids that mimic tumors, providing a more accurate model for testing anti-proliferative drugs. nih.gov The ability to fine-tune the properties of POx-based materials makes them a strong candidate for developing the next generation of 3D cell culture supports. nih.gov

Furthermore, copolymers of 2-ethyl-2-oxazoline are utilized in creating biocompatible drug carriers and have found use in coatings and adhesives. wikipedia.org The polymerization of 2-ethyl-2-oxazoline can be controlled to produce block copolymers with specific functionalities. wikipedia.org The resulting poly(2-ethyl-2-oxazoline) can be further modified to yield linear polyethyleneimine, a polymer with a wide range of industrial applications. wikipedia.org

ApplicationPolymer TypeKey Advantages
Coatings Specialty PolymersEnhanced thermal stability and mechanical strength chemimpex.com
Adhesives Specialty PolymersImproved performance characteristics chemimpex.com
Hydrogels Poly(2-oxazoline)sBiocompatibility, tunable properties, protein resistance nih.govmdpi.com
3D Cell Culture Poly(2-oxazoline) HydrogelsMimics natural cellular environment, controllable cell adhesion nih.gov
Drug Carriers Copolymers of 2-ethyl-2-oxazolineBiocompatible, can form block copolymers wikipedia.org

Molecularly Engineered Poly(2-oxazoline)s for Biomaterials and Biointerfaces (e.g., 3D cell culture, bioprinting)

The molecular engineering of poly(2-oxazoline)s (POx) has opened up new frontiers in the development of sophisticated biomaterials and biointerfaces. The ability to precisely control the polymer's architecture, molar mass, and hydrophilic-lipophilic balance through living cationic ring-opening polymerization (CROP) makes POx a highly versatile platform. nih.govnih.gov This level of control allows for the creation of polymers with tailored properties suitable for a wide range of biomedical applications, including 3D cell culture and bioprinting. nih.govnih.gov

In the realm of 3D cell culture, POx-based hydrogels are emerging as a superior alternative to more established materials like polyethylene glycol (PEG). nih.gov Their "stealth" properties, which stem from their ability to resist protein adsorption, provide a blank slate upon which specific biological signals can be presented. nih.gov This is crucial for creating well-defined microenvironments that can direct cell behavior. For example, by functionalizing POx hydrogels with specific cell adhesion ligands, it is possible to guide the organization of cells into structures that mimic native tissues. nih.gov

The versatility of POx extends to the creation of various polymer architectures, such as linear homo- or block copolymers, star polymers, and molecular brushes. nih.gov This architectural diversity allows for the fine-tuning of the material's physical and chemical properties. For instance, amphiphilic block copolymers of POx can self-assemble into micelles, which are useful for drug delivery applications. nih.gov The ability to synthesize well-defined block copolymers also allows for the creation of thermo-responsive materials that can undergo a phase transition at a specific temperature, a property that is highly desirable for applications in cell sheet engineering. mdpi.com

The potential of POx in bioprinting is also being explored. The ability to create functional inks with specific rheological properties is key to successful bioprinting. The tunable nature of POx allows for the development of such inks, which can be used to fabricate complex, cell-laden constructs with high precision.

FeatureSignificance in Biomaterial Design
Controlled Polymerization (CROP) Precise control over molar mass, architecture, and end-group functionality. nih.govmdpi.com
Tunable Hydrophilicity Allows for the creation of materials with varying degrees of water solubility and interaction with biological systems. nih.gov
"Stealth" Properties Resistance to non-specific protein adsorption, crucial for reducing background noise in biosensors and creating inert cell culture substrates. nih.gov
Architectural Diversity Formation of linear, star-shaped, and brush-like polymers enables fine-tuning of material properties. nih.gov
Biocompatibility Well-tolerated by biological systems, making them suitable for in vivo applications. mdpi.com

Medicinal Chemistry and Bioactive Molecule Development

Intermediate in the Synthesis of Pharmaceutical Compounds and Bioactive Molecules

This compound is a valuable and versatile intermediate in the synthesis of a wide range of pharmaceutical compounds and bioactive molecules. chemimpex.com Its unique chemical structure allows it to participate in various chemical transformations, including cyclization and condensation reactions, making it a key building block for creating complex molecular architectures essential in medicinal chemistry. chemimpex.com

The 2-oxazoline ring is a privileged structural motif found in numerous bioactive natural products and synthetic molecules. mdpi.com Compounds containing this moiety have demonstrated a broad spectrum of biological activities, including antibiotic, antineoplastic, anti-fungal, and anti-inflammatory properties. mdpi.com The synthesis of these complex molecules often relies on the availability of versatile intermediates like this compound.

The synthesis of 2-oxazolines can be achieved through various methods, with the dehydrative cyclization of N-(β-hydroxyethyl)amides being one of the most common approaches. mdpi.com However, the direct use of this compound can provide a more direct route to certain target molecules, streamlining the synthetic process. chemimpex.com Its stability and water solubility also make it a practical choice for various formulation and reaction conditions. chemimpex.com

Scaffold Design for Novel Therapeutic Agents (e.g., antitubercular compounds, imidazoline (B1206853) binding site ligands)

The 2-amino-2-oxazoline scaffold serves as a valuable starting point for the design of novel therapeutic agents targeting a range of diseases. Its structural features allow for modification and functionalization to create libraries of compounds with diverse biological activities.

A significant area of research is the development of antitubercular agents. The 2-aminooxazole nucleus, a close structural analog of the 2-aminothiazole (B372263), has been identified as a promising scaffold in antitubercular medicinal chemistry. acs.orgnih.gov Isosteric replacement of the sulfur atom in the thiazole (B1198619) ring with an oxygen atom to form an oxazole (B20620) can lead to compounds with improved efficacy and physicochemical properties. acs.org Studies have shown that N-substituted 4-phenyl-2-aminooxazoles exhibit promising activity against Mycobacterium tuberculosis. acs.orgnih.gov The synthesis of these compounds often involves a multi-step process, and the development of efficient synthetic strategies is crucial for exploring the structure-activity relationships of this class of compounds. acs.org For instance, a two-step method involving the condensation of an α-bromoacetophenone with urea (B33335) followed by a Buchwald–Hartwig cross-coupling reaction has been successfully employed. acs.org

Furthermore, aryl substituted 2-oxazolines derived from L-amino acids have also been investigated for their antimycobacterial activity. psu.edu Several compounds from this series have shown activity against Mycobacterium tuberculosis, with some exhibiting minimal inhibitory concentrations (MIC) of 25 μg/mL without significant cytotoxicity to host cells. psu.edu These findings suggest that the 2-oxazoline scaffold holds potential for the development of new lead compounds in the fight against tuberculosis. psu.edu

In addition to antitubercular agents, the 2-amino-2-oxazoline scaffold is also relevant in the design of ligands for imidazoline binding sites (IBS). nih.gov These binding sites are implicated in various physiological processes, and ligands that interact with them have potential therapeutic applications, such as in the treatment of hypertension. nih.gov The chemical structures of IBS ligands are diverse and include imidazolines, guanidines, and 2-aminoimidazolines. nih.gov The structural similarity of 2-amino-2-oxazoline to these classes of compounds makes it a relevant scaffold for the design of novel IBS ligands.

Therapeutic TargetScaffoldKey Findings
Mycobacterium tuberculosis 2-AminooxazoleIsosteric replacement of 2-aminothiazole; shows promising antitubercular activity. acs.orgnih.gov
Mycobacterium tuberculosis Aryl-substituted 2-oxazolinesSome derivatives exhibit MIC of 25 μg/mL with low cytotoxicity. psu.edu
Imidazoline Binding Sites 2-Amino-2-oxazoline (related scaffold)Potential for designing ligands with applications in hypertension. nih.gov

Formulation of Bioconjugates for Targeted Delivery Systems

The unique properties of 2-amino-2-oxazoline and its derivatives make them valuable components in the formulation of bioconjugates for targeted drug delivery systems. nih.gov Bioconjugation involves linking a therapeutic agent to a targeting moiety, such as a peptide or antibody, to direct the drug to specific cells or tissues, thereby enhancing its efficacy and reducing off-target side effects. nih.gov

The 2-oxazoline ring can be incorporated into bioconjugates to serve various functions. For instance, polymers derived from 2-oxazolines, such as poly(2-oxazoline)s (POx), can be used as carriers for therapeutic oligonucleotides. nih.govnih.gov These polymers can be functionalized with targeting ligands to facilitate the delivery of the oligonucleotide payload to diseased cells. nih.gov The "stealth" properties of POx can also help to prolong the circulation time of the bioconjugate by reducing its recognition by the immune system. sigmaaldrich.com

Recent research has also focused on the design of 2-oxazoline-based amino acid bioconjugates as potential anticancer agents. nih.gov In one study, a series of these bioconjugates were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. nih.gov Several of the tested compounds demonstrated a dose-dependent inhibitory effect, with some emerging as promising candidates with significant activity against ovarian and breast cancer cell lines. nih.gov Importantly, these compounds showed no significant cytotoxicity towards a non-cancerous cell line at effective concentrations. nih.gov

The synthesis of these bioconjugates often involves a one-pot procedure or a linearly sequenced synthesis using protecting groups. rsc.org The resulting bioconjugates contain three key building blocks: the oxazoline ring, a central aromatic unit, and an amino acid substituent, which can all participate in supramolecular interactions. rsc.org

Applications in General Organic Synthesis

Beyond its specific applications in polymer and medicinal chemistry, this compound is a versatile reagent in general organic synthesis. chemimpex.com Its structure, containing both an amine and an oxazoline ring, allows for a variety of chemical transformations.

The synthesis of the 2-oxazoline ring itself is a well-established area of organic chemistry. wikipedia.org Common methods include the cyclization of 2-amino alcohols with carboxylic acids or their derivatives. wikipedia.org The 2-amino-2-oxazoline structure can be seen as a cyclic version of a guanidine (B92328) group, and this relationship can be exploited in synthetic design.

The reactivity of the 2-oxazoline ring allows it to be used as a protecting group for carboxylic acids. wikipedia.org The ring is stable to a variety of conditions but can be cleaved under acidic conditions to regenerate the carboxylic acid. wikipedia.org Furthermore, the nitrogen atom in the ring can act as a ligand for metal catalysts, making chiral 2-oxazolines valuable in asymmetric catalysis. wikipedia.org

The amino group of 2-amino-2-oxazoline provides a handle for further functionalization. It can react with a variety of electrophiles, allowing for the introduction of different substituents and the construction of more complex molecules. chemimpex.com This reactivity, combined with the inherent properties of the oxazoline ring, makes this compound a useful building block for the synthesis of a wide range of heterocyclic compounds and other organic molecules. chemimpex.comorganic-chemistry.org

Protecting Groups for Carboxylic Acids

The temporary masking or "protection" of a reactive functional group is a cornerstone of multistep organic synthesis. Carboxylic acids, with their acidic proton and electrophilic carbonyl carbon, often require protection to prevent unwanted side reactions. youtube.com The 2-oxazoline group has been established as a robust protecting group for carboxylic acids, notable for its resilience to a wide array of reaction conditions. wikipedia.orglibretexts.org

The protection process typically involves the condensation of a carboxylic acid with a 2-amino alcohol. While 2-amino-2-oxazoline itself can be used, the formation of a substituted 2-oxazoline ring from a carboxylic acid and an amino alcohol like 2-amino-2-methyl-1-propanol (B13486) is a widely documented method. nih.govrsc.org This reaction converts the carboxylic acid into an N-acylamido oxazoline, effectively masking its reactivity.

Several modern methods have been developed to facilitate this transformation under mild conditions. For instance, the Deoxo-Fluor reagent has been successfully employed for the one-pot conversion of carboxylic acids to their corresponding 2-oxazolines. nih.gov This method involves treating a mixture of the carboxylic acid and the amino alcohol with the reagent, leading to high yields of the protected product. nih.gov Another approach utilizes triflic acid (TfOH) to promote the dehydrative cyclization of an intermediate N-(2-hydroxyethyl)amide, which can be formed in situ from the carboxylic acid and amino alcohol. mdpi.com

The stability of the 2-oxazoline ring is a key feature; it is resistant to bases, nucleophiles, and weak acids. wikipedia.org However, this stability necessitates harsh conditions for deprotection. The regeneration of the carboxylic acid typically requires vigorous hydrolysis with strong, hot acid (pH < 1, T > 100 °C) or alkali (pH > 12, T > 100 °C). libretexts.org

Table 1: Selected Methods for the Synthesis of 2-Oxazolines from Carboxylic Acids (Protection)

Carboxylic Acid Reagent System Conditions Product Yield Reference
Palmitic Acid 2-Amino-2-methyl-1-propanol, Deoxo-Fluor, DIPEA CH₂Cl₂, 0 °C to RT, 3-8 h 4,4-Dimethyl-2-pentadecyl-2-oxazoline 94% nih.gov
Benzoic Acid 2-Amino-2-methyl-1-propanol, Deoxo-Fluor, DIPEA CH₂Cl₂, 0 °C to RT, 3-8 h 4,4-Dimethyl-2-phenyl-2-oxazoline 92% nih.gov
N-Boc-L-phenylalanine 2-Amino-2-methyl-1-propanol, TfOH DCE, 80 °C, 12 h (S)-tert-butyl (1-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-2-phenylethyl)carbamate 87% mdpi.com

Directing Groups and Synthetic Auxiliaries

Beyond its role as a simple protecting group, the oxazoline moiety is a powerful directing group and synthetic auxiliary, particularly in the asymmetric synthesis of complex molecules. nih.govnih.gov Since the pioneering work of A.I. Meyers, chiral oxazolines have been extensively used to control stereochemistry in the formation of new carbon-carbon bonds. nih.gov

The oxazoline ring can activate the α-position of the original carboxylic acid, facilitating deprotonation by a strong base (like n-butyllithium) to form a lithiated intermediate. This intermediate can then react with various electrophiles, such as alkyl halides, to form a new C-C bond. The chiral environment created by a chiral oxazoline, often derived from an optically pure amino alcohol, can direct the approach of the electrophile, leading to the formation of one enantiomer in excess. This strategy provides an effective route to enantiomerically enriched α-substituted carboxylic acids after the deprotection of the oxazoline.

Furthermore, chiral 2-oxazoline rings are integral components of widely used ligands in asymmetric catalysis, such as Box and PyBox ligands. nih.gov The oxazoline group also functions as a dual-purpose traceless chromophore and chiral auxiliary in photochemical reactions. nih.gov For example, 2-(o-amidophenyl)-oxazolines can undergo excited-state intramolecular proton transfer (ESIPT) to generate reactive intermediates that participate in intramolecular cycloadditions. The use of a chiral oxazoline auxiliary in these reactions leads to the formation of enantioenriched polyheterocyclic ketones with high enantiomeric excess (ee) after hydrolysis of the primary photoproduct. nih.gov

Table 2: Application of Oxazolines as Directing Groups and Chiral Auxiliaries

Substrate Reagents Reaction Type Product Enantiomeric Excess (ee) Reference
2-(2-((Furan-2-carbonyl)amino)phenyl)-4,4-dimethyl-4,5-dihydrooxazoline hν (350 nm), PhH Intramolecular [4+2] Cycloaddition / Hydrolysis Furo[2,3-b]quinolin-9(1H)-one derivative N/A nih.gov
Chiral 2-(2-((Furan-2-carbonyl)amino)phenyl)-4-isopropyl-4,5-dihydrooxazoline hν (350 nm), PhH Asymmetric Intramolecular [4+2] Cycloaddition / Hydrolysis Enantioenriched Furo[2,3-b]quinolin-9(1H)-one derivative 82% nih.gov

Synthesis of Complex Fused and Ring-Expanded Heterocyclic Systems

This compound serves as a key precursor for the synthesis of more complex heterocyclic frameworks, including fused and ring-expanded systems. The inherent reactivity of the amino and imino functionalities within the ring allows for versatile annulation strategies.

A prominent example is the synthesis of the imidazo[2,1-b]thiazole (B1210989) scaffold, a core structure in many biologically active compounds. mdpi.com This fused heterocyclic system can be constructed by reacting a 2-amino-thiazoline (a sulfur analog of 2-amino-2-oxazoline) with an α-haloketone. asianpubs.org The reaction proceeds via initial N-alkylation of the exocyclic amino group, followed by intramolecular cyclization and dehydration to yield the bicyclic aromatic system. Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, also provide a modern, one-pot approach to substituted imidazo[2,1-b]thiazoles from a 2-amino-azole, an aldehyde, and an isocyanide. mdpi.com

The synthesis of ring-expanded systems from oxazoline precursors has also been reported. For instance, Schiff bases derived from imidazo[2,1-b]thiazole-carbaldehydes can be cyclized with phthalic anhydride (B1165640) to yield seven-membered oxazepine rings fused to the parent heterocycle. chemmethod.com In another example, an oxazoline scaffold was instrumental in the synthesis of novel benzosiloxaboroles. rsc.org Under acidic conditions, a complex oxazoline-containing molecule underwent rearrangement and degradation to form a new seven-membered boron-containing heterocycle. rsc.org These examples highlight the utility of the 2-amino-2-oxazoline framework as a versatile platform for building molecular complexity.

Table 3: Synthesis of Fused and Ring-Expanded Heterocycles

Starting Material/Precursor Key Reagents Resulting System Ring Type Reference
2-Amino-2-thiazoline 4-Chloromethyl-ω-bromoacetophenone Imidazo[2,1-b]thiazole derivative Fused asianpubs.org
3-Formylchromone, 2-aminothiazole, cyclohexyl isocyanide Toluene, 100 °C Imidazo[2,1-b]thiazole derivative Fused mdpi.com
Schiff base of an imidazo[2,1-b]thiazole Phthalic anhydride Oxazepine fused to imidazo[2,1-b]thiazole Ring-Expanded chemmethod.com
2-(4-Bromo-2-((trimethylsilyl)methyl)phenyl)-4,4-dimethyloxazoline BBr₃, then H₂O/Acetone N-(1-hydroxy-2-methylprop-2-yl)aminomethyl-benzosiloxaborole hydrochloride Ring-Expanded (intermediate degradation/rearrangement) rsc.org

Spectroscopic and Analytical Characterization Methodologies for 2 Amino 2 Oxazoline Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Amino-2-oxazoline Hydrochloride and its derivatives, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In the ¹H NMR spectrum of a 2-amino-2'-spirooxindole derivative, the protons of the amino group (-NH₂) typically appear as a signal that is exchangeable with deuterium (B1214612) oxide (D₂O). researchgate.net For instance, in one such derivative, the -NH₂ protons resonated at δ = 5.99 ppm. researchgate.net The methylene (B1212753) protons (-OCH₂- and -NCH₂-) of the oxazoline (B21484) ring would be expected to show distinct signals, often as multiplets, due to their different chemical environments. For example, in a spiro-fused derivative containing a tetronic acid moiety, the -OCH₂ protons were assigned to signals in the δ = 4.47-4.64 ppm range. researchgate.net

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. chemicalbook.comresearchgate.net The carbon atom of the amidine group (N=C-N) is particularly characteristic and would resonate at a downfield chemical shift. The two methylene carbons of the oxazoline ring would appear at distinct positions in the aliphatic region of the spectrum.

Table 1: Representative NMR Data for a 2-Amino-2'-spirooxindole Derivative

Nucleus Functional Group Chemical Shift (ppm) Reference
¹H Aromatic Protons 6.82-7.44 researchgate.net
¹H Amine (-NH₂) 5.99 researchgate.net
¹H Methylene (-OCH₂) 4.47-4.64 researchgate.net
¹H Methyl (-CH₃) 2.37 researchgate.net
¹³C Full Spectrum 20 distinct signals observed researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound and for probing its structure through fragmentation analysis. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the exact molecular formula. For this compound (C₃H₇ClN₂O), the calculated exact mass is 122.0246905 Da. nih.gov

Tandem mass spectrometry (MS/MS) techniques, often coupled with soft ionization methods like electrospray ionization (ESI), are used to study the fragmentation pathways of protonated molecules. nih.govdb-thueringen.de Studies on 2-arene-2-oxazolines have identified three major fragmentation pathways for the protonated molecules [M+H]⁺:

Formation of a benzoylium ion. nih.gov

Formation of a nitrilium ion via the elimination of 72 u. nih.gov

Elimination of 54 u from the parent ion. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing volatile derivatives. researchgate.netnih.gov The fragmentation pattern in GC-MS is often structure-specific. For oxazoline derivatives of fatty acids, the mass spectra typically show prominent fragment ions containing the oxazoline ring, which allows for structural assignment. researchgate.net The molecular ion [M]⁺ is usually observed, often accompanied by an [M-1]⁺ ion. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Technique Reference
Molecular Weight 122.55 g/mol - nih.gov
Exact Mass 122.0246905 Da HRMS nih.gov
Major Fragmentation Benzoylium/Nitrilium ion formation ESI-MS/MS nih.gov
Characteristic Ion m/z 85 (McLafferty rearrangement) GC-MS researchgate.net
Characteristic Ion m/z 98 GC-MS researchgate.net

Infrared (IR) Spectroscopy for Functional Group Determination

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. researchgate.netchemicalbook.comresearchgate.net The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds.

The key functional groups and their expected IR absorption regions are:

N-H stretching: The amino group (-NH₂) will exhibit stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C=N stretching: The imine bond within the amidine system of the oxazoline ring gives a strong absorption band, often observed around 1600-1670 cm⁻¹. For example, a resin-bound 2-aminobenzo[d]oxazole showed an imine stretching band at 1606 cm⁻¹. researchgate.net

C-O-C stretching: The ether linkage within the oxazoline ring will produce characteristic stretching bands, usually in the 1050-1250 cm⁻¹ range.

N-H bending: The bending vibration of the amino group appears in the 1550-1650 cm⁻¹ region.

Studies on the related compound 2-aminooxazole show that the physical state (amorphous vs. crystalline) can influence the IR spectrum, with amorphous phases showing broader absorption bands compared to crystalline phases. csic.es

Table 3: Characteristic IR Absorption Bands for Oxazoline Derivatives

Functional Group Wavenumber (cm⁻¹) Vibration Type Compound Context Reference
Amide C=O 1639 Stretching Poly(2-ethyl-2-oxazoline) researchgate.net
Imine C=N 1606 Stretching 2-Aminobenzo[d]oxazole resin researchgate.net
Amide 1643 Stretching N-substituted amidobenzoxazole resin researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, three-dimensional structural information of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is crucial for unambiguously confirming the molecular structure and understanding the packing of this compound in its crystalline form.

For a platinum(II) complex containing a 2-amino-2-oxazoline ligand, X-ray diffraction analysis revealed important details about its bonding, such as π-bond delocalization along the N-C-N group of the aminooxazoline ligand. rsc.org In related heterocyclic structures, crystallographic studies have identified the crystal system (e.g., monoclinic), space group (e.g., P2₁/c), and the role of intermolecular hydrogen bonding in stabilizing the crystal packing. nih.gov These hydrogen bonds often form layered networks that hold the molecules together in the crystal lattice. nih.gov The analysis of crystal structures is also vital in drug design to understand how molecules bind to biological targets like proteins. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of non-volatile oxazoline compounds and their derivatives. chemicalbook.comroyalsocietypublishing.org Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase. royalsocietypublishing.orgresearchgate.net

A typical HPLC method for analyzing poly(2-alkyl-2-oxazoline)s involves a gradient elution program with a binary mobile phase of water and acetonitrile (B52724). royalsocietypublishing.org The sample, dissolved at a concentration of 1-2 mg/mL, is injected onto the column. The gradient might run from 10% to 90% acetonitrile over 20 minutes, allowing for the separation of components with different polarities. royalsocietypublishing.org This technique enables the quantitative determination of reaction products and the identification of by-products. royalsocietypublishing.orgresearchgate.net

Table 4: Example HPLC Method for Poly(2-alkyl-2-oxazoline) Analysis

Parameter Condition Reference
Column C18-derivatized silica (B1680970) monolithic royalsocietypublishing.orgresearchgate.net
Mobile Phase Acetonitrile and Water royalsocietypublishing.orgresearchgate.net
Elution Type Gradient (e.g., 10% to 90% ACN in 20 min) royalsocietypublishing.org
Detector Evaporative Light Scattering Detector (ELSD), UV royalsocietypublishing.orgsigmaaldrich.com
Sample Conc. 1-2 mg/mL royalsocietypublishing.org

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile or derivatized 2-amino-2-oxazoline compounds. chemicalbook.com The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column.

GC-MS is identified by the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) as a high-quality technique for providing structural information. nih.gov For analysis, non-volatile compounds may need to be chemically modified (derivatized) to increase their volatility. The analysis of 2-acyl-oxazoline derivatives by GC-MS has been demonstrated to be an effective method for determining their structure based on the resulting mass spectra. researchgate.net Robust quality control procedures are essential to ensure the accuracy and precision of GC-based analyses. chromatographyonline.com

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is a critical aspect in the characterization of chiral molecules, particularly in the pharmaceutical field where the biological activity of enantiomers can differ significantly. For this compound and its derivatives, which possess a chiral center, chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC), is the most effective method for separating and quantifying the individual enantiomers. This technique allows for the accurate determination of the enantiomeric purity of a sample.

Chiral chromatography relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric interactions lead to different retention times for each enantiomer, enabling their separation. The choice of the CSP and the mobile phase is crucial for achieving optimal resolution. While specific methods for the direct enantiomeric separation of this compound are not extensively documented in publicly available literature, methodologies developed for structurally related chiral oxazolines and cyclic amino compounds provide a strong basis for method development.

Methodology for Chiral Oxazoline Derivatives

Research on chiral oxazoline derivatives has demonstrated successful enantiomeric separation using polysaccharide-based chiral stationary phases. These CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are known for their broad applicability in resolving a wide range of chiral compounds. The separation is typically achieved under normal-phase or reversed-phase conditions.

For instance, in the asymmetric synthesis of chiral oxazoline derivatives, the enantiomeric excess of the products was determined by chiral HPLC analysis. This highlights the suitability of this technique for monitoring the stereochemical outcome of reactions involving the oxazoline ring system.

Key Considerations for Method Development

For the enantiomeric separation of this compound, several factors need to be considered:

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as amylose or cellulose derivatives (e.g., Chiralpak® series), are a primary choice due to their proven success with oxazoline derivatives. Pirkle-type and ligand-exchange columns could also be explored. scas.co.jp

Mobile Phase: The choice of mobile phase depends on the CSP and the specific derivative being analyzed. For normal-phase chromatography, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (such as isopropanol (B130326) or ethanol) are commonly used. For reversed-phase chromatography, mixtures of water or buffer with acetonitrile or methanol (B129727) are typical. The addition of small amounts of additives, like diethylamine (B46881) or trifluoroacetic acid, can improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.

Detection: A UV detector is generally suitable for the analysis of 2-amino-2-oxazoline and its derivatives, as the oxazoline ring and any aromatic substituents will absorb UV light.

Illustrative Chromatographic Conditions for Chiral Oxazoline Derivatives

The following table presents typical chromatographic conditions that have been successfully employed for the enantiomeric separation of chiral oxazoline derivatives and could serve as a starting point for method development for this compound.

ParameterCondition
Chiral Stationary PhaseCellulose or Amylose-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
Column Dimensions250 mm x 4.6 mm, 5 µm particle size
Mobile Phase (Normal Phase)n-Hexane / Isopropanol (e.g., 90:10 v/v)
Mobile Phase (Reversed Phase)Acetonitrile / Water with 0.1% Trifluoroacetic Acid (e.g., 60:40 v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 220 nm

Data Analysis

The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% e.e. = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. The resolution (Rs) between the two enantiomeric peaks is a measure of the quality of the separation and should ideally be greater than 1.5 for accurate quantification.

The development of a robust chiral HPLC method is essential for the quality control and stereochemical characterization of this compound and its derivatives, ensuring their enantiomeric purity for various applications. acs.org

Computational and Theoretical Studies of 2 Amino 2 Oxazoline Hydrochloride

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of the 2-amino-2-oxazoline system. However, accurately modeling even the parent 2-oxazoline ring can present challenges for various computational methods. A detailed investigation into the structure of 2-oxazoline revealed that while methods like Hartree-Fock (HF), M06-2X, and B3LYP predicted a planar structure, experimental microwave spectra indicated a puckered ground state. comporgchem.com More advanced methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) also incorrectly predicted a planar structure. comporgchem.com

Notably, the Møller-Plesset perturbation theory (MP2) method showed good agreement with experimental findings, predicting a non-planar ground state. comporgchem.com This highlights the sensitivity of the oxazoline (B21484) ring's predicted conformation to the chosen level of theory and basis set.

Table 1: Comparison of Computational Methods for Predicting 2-Oxazoline Ring Puckering Barrier

Method Basis Set Predicted Structure Puckering Barrier (J mol⁻¹)
Experiment - Puckered 49 ± 8 comporgchem.com
HF cc-pVQZ Planar - comporgchem.com
B3LYP cc-pVQZ Planar - comporgchem.com
M06-2X cc-pVQZ Planar - comporgchem.com
CCSD(T) cc-pVQZ Planar - comporgchem.com
MP2 cc-pVQZ Puckered 39.6 comporgchem.com

| MP2 | cc-pV5Z | Puckered | 61 comporgchem.com |

This table illustrates the varying success of different quantum chemical methods in reproducing the experimentally observed non-planar structure of the 2-oxazoline ring.

Quantum chemical calculations are instrumental in mapping the energy profiles of reactions involving oxazoline derivatives. For instance, a study on the aminolysis of 2-benzoxazolinone (B145934), a related heterocyclic compound, employed Density Functional Theory (DFT) at the B3LYP/6-31G* level to evaluate potential reaction mechanisms. nih.gov The calculations revealed that a neutral concerted mechanism was the most favorable pathway in the gas phase. nih.gov This pathway involves a four-centered transition state and has a calculated rate-determining barrier of 28-29 kcal/mol. nih.gov The inclusion of solvent effects via a polarizable continuum model (PCM) was found to lower this barrier to 20-22 kcal/mol, depending on the solvent. nih.gov In another example, computational analysis of oxazoline–amino acid bioconjugates using a CREST/CENSO protocol was used to determine the free energy of formation (ΔG), finding that supramolecular dimer ensembles were more stable than monomer ensembles. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions over time. These simulations have been effectively used to analyze the binding of complex 2-oxazoline-based bioconjugates with biological targets. For example, MD simulations confirmed that certain chiral 2-oxazoline-based amino acid bioconjugates specifically bind to the ATP-binding cleft of proteins like EGFR and VEGFR. nih.gov The simulations provided insights into the action mechanism, revealing that the binding is stabilized by a combination of hydrogen bonding and hydrophobic interactions. nih.gov This demonstrates the power of MD in elucidating the specific intermolecular forces that govern the interactions of functionalized oxazolines in a complex biological environment. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are frequently used to predict spectroscopic parameters, which serves as a valuable tool for structure verification and interpretation of experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for calculating NMR chemical shifts. In studies of oxazoline-based bioconjugates, GIAO-calculated NMR parameters have been compared with experimental spectra to corroborate computational models. rsc.org A good correlation between the calculated and experimental values for both monomers and supramolecular dimers provides confidence in the computationally derived structures and their interactions in solution. rsc.org Furthermore, experimental multinuclear NMR analysis of derivatives like 2-(trifluoromethyl)-2-oxazoline (B1253138) provides a benchmark dataset of chemical shifts and coupling constants that can be used to validate and refine computational prediction methods. nih.gov

Theoretical Insights into Reactivity, Selectivity, and Reaction Pathways

Theoretical calculations provide profound insights into chemical reactivity and the underlying mechanisms of reactions involving the oxazoline ring. Computational studies on the aminolysis of 2-benzoxazolinone have explored multiple potential reaction pathways, including zwitterionic, neutral stepwise, and neutral concerted mechanisms. nih.gov By calculating the energy barriers for each pathway, the neutral concerted mechanism was identified as the most energetically favorable. nih.gov Such studies are crucial for understanding why a particular product is formed and for predicting how changes in substituents or reaction conditions might alter the outcome. The living cationic ring-opening polymerization (CROP) of 2-oxazolines is another area where theoretical studies can shed light on reactivity, explaining the observed first-order kinetics and the influence of different substituents on polymerization behavior. acs.org

Computational Analysis of Supramolecular Interactions and Self-Assembly (e.g., Hydrogen Bonding, Aromatic Stacking)

The ability of 2-amino-2-oxazoline and its derivatives to form larger, ordered structures through non-covalent interactions is a key area of interest. Computational analysis is essential for understanding the forces driving this self-assembly. Studies on oxazoline-amino acid bioconjugates have identified several key supramolecular interactions. rsc.org These include hydrogen bonding, where the nitrogen atom of the oxazoline ring can act as a hydrogen bond acceptor, and aromatic stacking between central aromatic units. rsc.org

Computational results have corroborated experimental findings from X-ray diffraction and spectroscopy. rsc.org For one bioconjugate, computational analysis using the CREST/CENSO protocol confirmed that supramolecular dimer ensembles are more stable than their corresponding monomers. rsc.org In another case, where molecules featured naphthalene (B1677914) rings, calculations and experimental data identified aromatic stacking interactions with specific geometries. rsc.org

Table 2: Computationally and Experimentally Determined Aromatic Stacking Parameters in an Oxazoline Bioconjugate

Parameter Description Value (Å)
Inter-center Distance Distance between the centers of two stacked naphthalene rings 3.7019(6) rsc.org

| Inter-planar Distance | Distance between the planes of the two naphthalene rings | 3.5021(5) rsc.org |

This table details the precise geometric parameters of π-π stacking interactions as determined for a naphthalene-containing oxazoline bioconjugate, showcasing the synergy between computational and experimental analysis. rsc.org

Future Directions and Emerging Research Avenues for 2 Amino 2 Oxazoline Hydrochloride

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-oxazolines, including 2-amino-2-oxazoline, is a well-established field, but the demand for more efficient, greener, and diverse synthetic routes remains a key research driver. wikipedia.org Future efforts are increasingly focused on methodologies that improve atom economy, reduce waste, and utilize renewable starting materials.

Research is also moving towards catalyst-free and solvent-free conditions. An eco-friendly synthesis of the related compound 2-oxazolidinone (B127357) from 2-aminoethanol and urea (B33335) has been achieved using cerium dioxide nanoparticles under solvent-free conditions, reaching a 98.4% conversion rate with 100% selectivity. researchgate.net Similarly, the synthesis of 2-(hetero)aryloxazolines from nitriles and aminoalcohols has been accomplished without the use of metals or catalysts, demonstrating high tolerance for various functional groups. organic-chemistry.org

Other novel synthetic strategies include:

The reaction of 1,2-amino alcohols with cyanogen (B1215507) bromide, a convenient method for preparing 2-amino-2-oxazolines. mdma.chgoogle.com

The stereospecific isomerization of 3-amido-2-phenyl azetidines, which provides an efficient route to chiral 2-oxazolines. mdpi.com

An optimized two-step method involving the condensation of α-bromoacetophenones with urea, followed by a Buchwald-Hartwig cross-coupling reaction to yield N-substituted 4-aryl-2-aminooxazoles. acs.org

These advancements point towards a future where the synthesis of 2-amino-2-oxazoline derivatives will be more sustainable, cost-effective, and adaptable to creating a wider range of complex molecules.

Synthetic ApproachKey FeaturesReference(s)
One-Pot, Four-Component Reaction High efficiency, convergent, avoids protecting groups. organic-chemistry.orgnih.gov
Solvent-Free Synthesis Eco-friendly, uses CeO2 nanoparticles, high conversion and selectivity. researchgate.net
Catalyst-Free Synthesis Metal-free, tolerates many functional groups. organic-chemistry.org
Isomerization of Azetidines Stereospecific, efficient route to chiral oxazolines. mdpi.com
Condensation/Cross-Coupling Two-step method for N-substituted derivatives. acs.org

Exploration of New Catalytic Systems for Advanced Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of the 2-amino-2-oxazoline scaffold. Research in this area is focused on creating milder, more selective, and more efficient catalytic transformations.

Palladium and copper catalysts have shown significant utility. For example, palladium catalysis is effective for three-component coupling reactions to produce oxazolines in excellent yields. organic-chemistry.org The Buchwald-Hartwig reaction, which uses a palladium catalyst, is instrumental in synthesizing N-substituted 4-aryl-2-aminooxazoles. acs.org Copper(II) triflate (Cu(OTf)₂) has been identified as a highly effective catalyst for the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines. mdpi.com Furthermore, copper-N-heterocyclic carbene (NHC) complexes enable the reaction of nitriles with aminoalcohols under milder conditions than previously reported methods. organic-chemistry.org

An emerging area is the use of electrochemical methods. An electrochemical dehydrogenative approach using potassium iodide (KI) as both a catalyst and an electrolyte allows for the intramolecular functionalization of C(sp³)-H bonds to form diverse 2-oxazolines without external oxidants. organic-chemistry.org

The 2-amino-2-oxazoline scaffold itself is also being used to create new chiral ligands for asymmetric catalysis. nih.gov These modular ligands have been successfully employed in ruthenium-catalyzed asymmetric transfer-hydrogenation and titanium-catalyzed additions, achieving high enantioselectivity. nih.gov This highlights a dual role for the oxazoline (B21484) core: as a synthetic target and as a tool for creating other chiral molecules.

Catalyst SystemTransformation TypeKey Advantage(s)Reference(s)
Palladium (Pd) Buchwald-Hartwig Cross-CouplingSynthesis of N-substituted derivatives. acs.org
Copper (Cu-NHC, Cu(OTf)₂) Cyclization, IsomerizationMilder conditions, high efficiency. organic-chemistry.orgmdpi.com
Potassium Iodide (KI) Electrochemical DehydrogenationExternal oxidant-free conditions. organic-chemistry.org
Ruthenium (Ru) / Titanium (Ti) Asymmetric Catalysis (with oxazoline-based ligands)High enantioselectivity. nih.gov

Integration into Smart Materials and Responsive Polymeric Systems

The unique properties of the 2-amino-2-oxazoline unit make it an excellent building block for "smart" materials and responsive polymers, particularly for biomedical applications. nih.gov These materials can change their properties in response to external stimuli such as temperature, pH, or specific molecules.

A significant area of research is in thermoresponsive polymers. Poly(2-dialkylamino-2-oxazoline)s (PAmOx), a class of polymers synthesized from 2-amino-2-oxazoline precursors, exhibit Lower Critical Solution Temperature (LCST) behavior. rsc.orgresearchgate.net This means they undergo a reversible phase transition from soluble to insoluble in water as the temperature increases. For instance, poly(2-diethylamino-2-oxazoline) (PDEAOx) has a sharp, responsive LCST around room temperature (24 °C), making it highly suitable for creating new stimuli-responsive biomaterials. rsc.orgresearchgate.net

The scaffold is also being incorporated into other responsive systems:

ROS-Responsive Nanomaterials : Thioether-containing poly(2-oxazoline)s have been developed as materials that respond to reactive oxygen species (ROS). rsc.org This is particularly promising for drug delivery systems that can release their payload in the oxidative environment of diseased tissues like tumors. rsc.org

Antimicrobial Polymers : Copolymers based on 2-oxazoline have been designed to mimic antimicrobial peptides (AMPs). nih.gov These synthetic mimics of antimicrobial polymers (SMAPs) act by disrupting bacterial membranes, offering a "smart" approach to combatting infections. nih.gov

Drug Delivery Platforms : Core cross-linked star (CCS) polymers based on poly(2-oxazoline)s are being developed to enhance the encapsulation and controlled release of drugs. nih.gov Similarly, poly(2-alkyl-2-oxazoline)s are being used as matrix excipients to create tablets that provide sustained release of high-dose active pharmaceutical ingredients. nih.gov

The ability to precisely tune the properties of these polymers through cationic ring-opening polymerization (CROP) allows for the creation of well-defined materials with specific functionalities for advanced applications. nih.govrsc.orgnih.gov

Advanced Mechanistic Understanding through Synergistic Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving 2-amino-2-oxazoline hydrochloride is essential for optimizing existing reactions and designing new ones. The synergy between experimental studies and computational modeling is proving to be a powerful tool in this endeavor.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows researchers to probe reaction pathways that are difficult to observe experimentally. For example, a computational study on the aminolysis of 2-benzoxazolinone (B145934), a structurally related compound, investigated three possible reaction mechanisms: zwitterionic, neutral stepwise, and neutral concerted. nih.gov The study, performed at the B3LYP/6-31G* level, determined that the neutral concerted mechanism was the most favorable in the gas phase. nih.gov The inclusion of solvent effects using a polarizable continuum model (PCM) further refined the understanding of the reaction barriers in different media. nih.gov

This computational insight complements experimental findings. For instance, mechanistic investigations into the one-pot, four-component synthesis of 2-oxazolines suggest a mechanism involving initial imine formation followed by an in situ cyclization. organic-chemistry.org Similarly, the mechanism of action for antimicrobial poly(2-oxazoline)s has been elucidated through a combination of synthesis, time-killing experiments, and advanced microscopy techniques, indicating that the polymers disrupt the bacterial membrane. nih.gov By combining experimental data with computational models, researchers can build a comprehensive picture of reaction coordinates, transition states, and the influence of various parameters, paving the way for more rational and predictable synthetic design.

Design of Next-Generation Bioactive Molecules Incorporating the 2-Amino-2-oxazoline Scaffold

The 2-amino-2-oxazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can be used to derive potent and selective ligands for multiple biological targets. acs.org This has spurred significant research into designing next-generation bioactive molecules for a wide range of therapeutic areas. chemimpex.com

A key strategy involves the principle of isosteric replacement, where one chemical group is replaced by another with similar physical or chemical properties. The 2-aminooxazole moiety is being explored as a bioisostere for the 2-aminothiazole (B372263) group, which is common in many drugs but can be prone to metabolic oxidation at the sulfur atom. acs.org Replacing the sulfur with oxygen can lead to improved metabolic stability and better physicochemical properties, as demonstrated in the development of novel antitubercular agents. acs.org

Receptor-ligand modeling is another powerful tool driving the rational design of new drugs. This approach was used to design 2-amino-2-oxazoline analogues that act as subtype-selective alpha(2) adrenoceptor agonists, which are of interest for various therapeutic applications. nih.gov

The versatility of the scaffold has led to the discovery of compounds with a diverse range of pharmacological activities, including:

Anorectic agents for appetite suppression, with detailed structure-activity relationship (SAR) studies guiding the design of more potent compounds. mdma.ch

Antidepressant agents , with one derivative showing a pharmacological profile similar to classic antidepressants. nih.gov

Antiallergic and analgesic agents , derived from related 2-iminooxazolidines. nih.gov

Potential anticancer, and anti-inflammatory agents , further broadening the therapeutic possibilities. ontosight.ai

Future research will likely focus on expanding libraries of these compounds through efficient synthetic methods and using advanced screening and design techniques to identify new therapeutic leads with enhanced efficacy and safety profiles. organic-chemistry.orgontosight.ai

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Amino-2-oxazoline Hydrochloride, and how can purity be optimized?

  • Methodology : Synthesis typically involves cyclocondensation reactions. For example, reacting methyl chloroacetate with ethylenediamine under controlled acidic or basic conditions yields 2-amino-2-oxazoline derivatives. Purity optimization (>97%) can be achieved via advanced purification techniques like recrystallization or column chromatography, followed by HPLC validation .
  • Key Parameters : Monitor reaction temperature (typically 60–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios to minimize by-products like imidazoline derivatives .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Purity Analysis : HPLC with UV detection (e.g., λ = 254 nm) or TLC (silica gel, ethyl acetate/methanol eluent) .
  • Structural Confirmation : NMR (¹H/¹³C) to verify amine and oxazoline protons, FT-IR for functional group identification (e.g., N-H stretch at ~3300 cm⁻¹), and mass spectrometry for molecular weight validation .

Q. How should this compound be stored to ensure stability?

  • Methodology : Store in airtight containers at 2–8°C, protected from light and moisture. Long-term stability tests (e.g., accelerated aging at 40°C/75% RH for 6 months) can assess degradation profiles. Avoid exposure to oxidizing agents to prevent decomposition into nitroso derivatives .

Advanced Research Questions

Q. How does this compound interact with transition metals in coordination chemistry?

  • Methodology : The compound acts as a ligand, forming stable complexes with Pt(II) and Mo(IV). For example, reaction with K₂PtCl₄ in aqueous ethanol yields [Pt(2-amino-2-oxazoline)Cl₂], characterized by X-ray crystallography and cyclic voltammetry. These complexes are studied for catalytic applications in organic transformations .
  • Experimental Design : Use molar ratios of 1:2 (metal:ligand) in degassed solvents under inert atmospheres to prevent oxidation .

Q. What pharmacological models are suitable for evaluating 2-Amino-2-oxazoline derivatives?

  • Methodology :

  • In Vitro : Receptor-binding assays (e.g., α₂-adrenergic receptors) using radiolabeled ligands (³H-idazoxan) to determine IC₅₀ values .
  • In Vivo : Rodent models for assessing antihypertensive or anxiolytic effects. Dose-response studies (1–50 mg/kg, i.p.) with pharmacokinetic profiling (plasma half-life, bioavailability) .
    • Data Interpretation : Compare results to structurally related compounds (e.g., apraclonidine) to identify structure-activity relationships (SARs) .

Q. How can researchers resolve contradictions in reported biological activities of 2-Amino-2-oxazoline derivatives?

  • Methodology :

  • Meta-Analysis : Systematically review studies for variables like assay conditions (pH, temperature), cell lines, or animal strains. For example, discrepancies in receptor affinity may arise from differences in membrane preparation protocols .
  • Controlled Replication : Reproduce key experiments (e.g., enzyme inhibition assays) using standardized protocols and orthogonal validation methods (e.g., SPR vs. fluorescence polarization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-2-oxazoline Hydrochloride
Reactant of Route 2
2-Amino-2-oxazoline Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.